![molecular formula C23H25NO2 B1385623 N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-74-8](/img/structure/B1385623.png)
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
Overview
Description
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, also known as NPEPA, is an aromatic amine derivative of phenoxyethanol. It is a colorless, viscous liquid with a faint sweet odor and a molecular weight of 241.33 g/mol. NPEPA has been used as a surfactant, emulsifier, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is also used as a building block for the synthesis of other compounds.
Mechanism of Action
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a role in the regulation of nerve impulses. By inhibiting the activity of this enzyme, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can increase the levels of acetylcholine in the body, leading to an increase in nerve activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline have been studied in both in vitro and in vivo experiments. In vitro studies have shown that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. In vivo studies have demonstrated that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can modulate the expression of certain genes, as well as affect the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also relatively easy to synthesize, making it an ideal starting material for laboratory experiments. However, due to its toxicity, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline should be handled with caution and only used in well-ventilated areas.
Future Directions
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has a wide range of potential applications in medicinal chemistry and drug discovery. Future research should focus on further exploring its potential as a therapeutic agent, as well as its ability to modulate gene expression. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, as well as to develop more effective methods of synthesizing the compound.
Scientific Research Applications
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used as a model compound for the study of the biological activity of aromatic amines and their derivatives. N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, as well as for its ability to modulate the expression of certain genes.
properties
IUPAC Name |
N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZPPDQKOBGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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